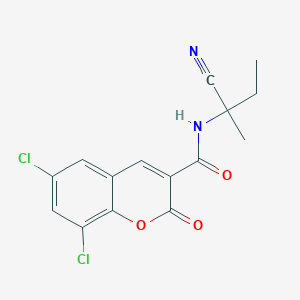
(6,8-dichloro-2-oxochromen-3-yl)-N-(1-cyano-1-methylpropyl)carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6,8-dichloro-2-oxochromen-3-yl)-N-(1-cyano-1-methylpropyl)carboxamide, also known as DCPA, is a chemical compound that has been widely studied for its potential applications in scientific research.
Applications De Recherche Scientifique
(6,8-dichloro-2-oxochromen-3-yl)-N-(1-cyano-1-methylpropyl)carboxamide has been studied for its potential applications in various areas of scientific research. One of the most promising areas is cancer research, where this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Other areas of research include neuroprotection, where this compound has been shown to protect neurons from oxidative stress, and inflammation, where this compound has been shown to reduce inflammation in animal models.
Mécanisme D'action
The mechanism of action of (6,8-dichloro-2-oxochromen-3-yl)-N-(1-cyano-1-methylpropyl)carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. Specifically, this compound has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC activity, this compound may be able to alter the expression of genes that are involved in cancer growth and other cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in various cell types and animal models. These effects include the inhibition of cancer cell growth, the protection of neurons from oxidative stress, and the reduction of inflammation. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (6,8-dichloro-2-oxochromen-3-yl)-N-(1-cyano-1-methylpropyl)carboxamide is its relatively simple synthesis method, which makes it readily available for use in laboratory experiments. Additionally, this compound has been shown to have low toxicity in animal models, which makes it a potentially safe compound for use in research. However, one limitation of this compound is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.
Orientations Futures
There are a number of future directions for research on (6,8-dichloro-2-oxochromen-3-yl)-N-(1-cyano-1-methylpropyl)carboxamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in various disease states, including cancer, neurodegenerative diseases, and inflammatory disorders. Finally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular processes.
Méthodes De Synthèse
The synthesis of (6,8-dichloro-2-oxochromen-3-yl)-N-(1-cyano-1-methylpropyl)carboxamide involves the reaction of 6,8-dichloro-3,4-dihydro-2H-chromen-2-one with N-(1-cyano-1-methylpropyl)carboxamide in the presence of a base such as potassium carbonate. The reaction yields this compound as a white solid with a molecular weight of 343.76 g/mol.
Propriétés
IUPAC Name |
6,8-dichloro-N-(2-cyanobutan-2-yl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O3/c1-3-15(2,7-18)19-13(20)10-5-8-4-9(16)6-11(17)12(8)22-14(10)21/h4-6H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLFJVFPOZIAPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C1=CC2=CC(=CC(=C2OC1=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

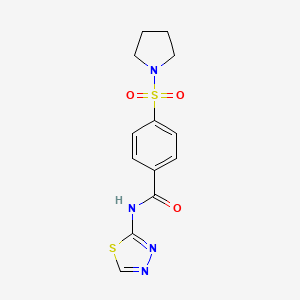

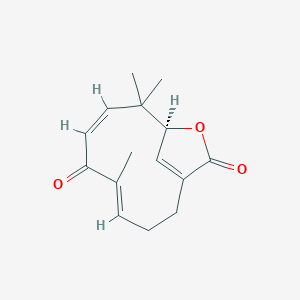



![1-(3-{[7-Chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}propyl)pyrrolidin-2-one](/img/structure/B2449029.png)
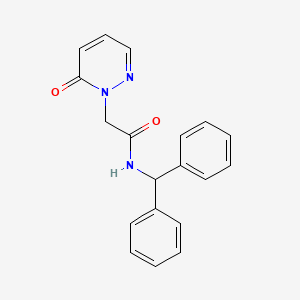
![(Z)-8-(3,4-dimethoxybenzyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2449031.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2449032.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2449034.png)
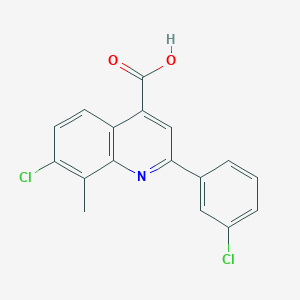
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(1-tosylpiperidin-2-yl)acetamide](/img/structure/B2449037.png)